molecular formula C8H7ClN2O3 B2875624 5-(Carbamoylamino)-2-chlorobenzoic acid CAS No. 1183985-90-1

5-(Carbamoylamino)-2-chlorobenzoic acid

Cat. No.: B2875624
CAS No.: 1183985-90-1
M. Wt: 214.61
InChI Key: FTEUNQDHAWIUHT-UHFFFAOYSA-N
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Description

5-(Carbamoylamino)-2-chlorobenzoic acid is an organic compound with a molecular formula of C8H7ClN2O3 This compound is characterized by the presence of a carbamoylamino group attached to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(carbamoylamino)-2-chlorobenzoic acid typically involves the reaction of 2-chlorobenzoic acid with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, which facilitates the formation of the carbamoylamino group. The reaction mixture is heated to a temperature of around 150-200°C to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Carbamoylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Carbamoylamino)-2-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(carbamoylamino)-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Chlorobenzoic Acid: Lacks the carbamoylamino group, making it less versatile in certain chemical reactions.

    5-Aminosalicylic Acid: Contains an amino group instead of a carbamoylamino group, leading to different biological activities.

    5-Chloro-2-nitrobenzoic Acid: Contains a nitro group, which significantly alters its reactivity and applications.

Uniqueness: 5-(Carbamoylamino)-2-chlorobenzoic acid is unique due to the presence of both a carbamoylamino group and a chlorine atom, which confer distinct chemical properties and reactivity

Biological Activity

5-(Carbamoylamino)-2-chlorobenzoic acid (CAS Number: 1183985-90-1) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇ClN₂O₃
  • Molecular Weight : 202.60 g/mol
  • Structural Features : The compound features a chlorobenzoic acid moiety and a carbamoylamino group, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess significant antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Activity : Preliminary investigations have shown potential anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that lead to altered cell survival and growth.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Below are summarized findings from notable research:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer PotentialShowed cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), inducing apoptosis at concentrations above 10 µM.
Mechanistic InsightsIdentified the interaction with specific protein targets involved in cell cycle regulation, suggesting a pathway for therapeutic application in oncology.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
2-Chlorobenzoic AcidLacks carbamoylamino groupLimited antimicrobial activity
5-Aminosalicylic AcidContains amino group instead of carbamoylaminoStrong anti-inflammatory properties
5-Chloro-2-nitrobenzoic AcidContains nitro groupEnhanced reactivity but different biological profiles

Properties

IUPAC Name

5-(carbamoylamino)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEUNQDHAWIUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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